1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one
Description
Properties
IUPAC Name |
1-methyl-3H-thieno[2,3-d]imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c1-8-4-2-3-10-5(4)7-6(8)9/h2-3H,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYSKNXOGXDPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573076 | |
| Record name | 1-Methyl-1,3-dihydro-2H-thieno[2,3-d]imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231630-10-7 | |
| Record name | 1-Methyl-1,3-dihydro-2H-thieno[2,3-d]imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one is a heterocyclic compound known for its diverse biological activities, particularly in the field of medicinal chemistry. Its structural characteristics, which include a fused thiophene-imidazole system, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound can be represented structurally as follows:
This compound's unique structure allows for various modifications that can enhance its pharmacological properties. The presence of the thieno and imidazole rings plays a crucial role in its biological interactions.
PARP Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair processes. By inhibiting this enzyme, the compound prevents cancer cells from repairing DNA damage, thereby promoting cell death. This mechanism suggests potential applications in cancer therapy, particularly for tumors that rely on PARP for survival.
Anti-inflammatory and Antimicrobial Properties
In addition to its role as a PARP inhibitor, this compound has demonstrated anti-inflammatory and antimicrobial activities. These properties make it a candidate for treating various inflammatory conditions and infections.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
- Cancer Cell Studies : In vitro studies have shown that this compound effectively induces apoptosis in cancer cell lines by inhibiting PARP activity. For instance, a study reported IC50 values indicating effective inhibition at concentrations below 50 µM in various cancer cell lines .
- Anti-inflammatory Activity : The compound has been tested against inflammatory markers in cellular models. Results indicated significant reductions in pro-inflammatory cytokines when treated with this compound .
- Antimicrobial Testing : The antimicrobial efficacy was assessed using standard microbial strains. The compound displayed notable antibacterial activity with growth inhibition zones comparable to established antibiotics .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Thieno-imidazole | PARP inhibitor | Fused thiophene-imidazole structure |
| 1-Hydroxybenzo[d]imidazol-2(3H)-one | Benzo-imidazole | Dipeptidyl peptidase IV inhibitor | Hydroxy group enhances binding |
| 4-Amino-thieno[2,3-d]pyrimidin-4(3H)-one | Thieno-pyrimidine | Anti-inflammatory | Amino group increases activity |
| 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one | Thieno-pyrimidine | Antimicrobial | Methyl substitution alters solubility |
Comparison with Similar Compounds
Core Scaffold Differences
- Thienoimidazolone vs. This may influence solubility, with thienoimidazolones being more lipophilic .
- Substituent Effects: Methyl groups (e.g., 1-methyl in thienoimidazolone) improve metabolic stability but may reduce water solubility. In contrast, sulfonamide or piperidine substituents in benzoimidazolones enhance target engagement (e.g., PLD1/2 inhibition) .
Key Research Findings
Substituent-Driven Cytotoxicity : In benzoimidazolones, aryl/alkyl groups at R1 (e.g., phenyl) and sulfonamide at R2 significantly enhance antitumor activity. Removing these groups (e.g., aliphatic R2 in 5h ) abolishes activity .
Isoform Selectivity : Modifying the benzoimidazolone scaffold to spiro or thiadiazine systems shifts selectivity between PLD1 and PLD2, demonstrating scaffold versatility .
Triazole Integration: Thienoimidazolones with triazole substituents (e.g., 15) may mimic 1,2,3-triazole pharmacophores known for antimicrobial and anticancer effects .
Preparation Methods
Cyclocondensation of Thiophene Derivatives with Imidazole Precursors
The most widely documented approach involves the cyclocondensation of functionalized thiophene intermediates with imidazole-forming reagents. A patent by outlines a robust method for synthesizing thieno[2,3-d]imidazole derivatives, adaptable to the target compound:
Procedure :
- Starting Materials : A thiophene-2,3-diamine derivative (Formula II) is reacted with a methylating agent (Formula III, where X = Cl or Br) in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
- Reaction Conditions : The reaction proceeds at 0–25°C in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
- Oxidation Step : Subsequent oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) yields the imidazol-2-one ring.
Mechanistic Insight :
The base deprotonates the thiophene diamine, enabling nucleophilic attack on the methylating agent. Intramolecular cyclization forms the imidazole ring, while oxidation completes the imidazolone structure.
Yield : 60–75% after purification via column chromatography.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Cyclocondensation | Thiophene diamine, MeX, Base | 0–25°C, THF/DMF | 60–75% | >95% |
| Solid-Phase Coupling | COMU, DIPEA, THF | 0–55°C, 24 h | 50–65% | >90% |
Key Observations :
- The cyclocondensation method offers superior yield and simplicity, making it industrially scalable.
- Solid-phase synthesis provides better control over stereochemistry but is less cost-effective.
Optimization Strategies
Solvent Selection
Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing ionic intermediates. Substituting DMF with acetonitrile reduces side reactions in methylation steps.
Catalytic Additives
The addition of catalytic tetrabutylammonium bromide (TBAB) in cyclocondensation improves yield by 10–15% through phase-transfer effects.
Oxidation Control
Partial oxidation using controlled equivalents of mCPBA prevents over-oxidation of the thiophene ring, preserving the integrity of the heterocycle.
Q & A
Q. How to analyze reaction byproducts and elucidate mechanistic pathways?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
